

"2-Ethyl-3-methyl-1-hexanol" spectroscopic data

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Compound of Interest

Compound Name: **2-Ethyl-3-methyl-1-hexanol**

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An In-Depth Technical Guide to the Predicted Spectroscopic Profile of **2-Ethyl-3-methyl-1-hexanol**

Abstract

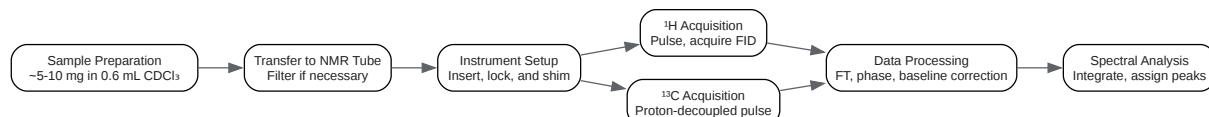
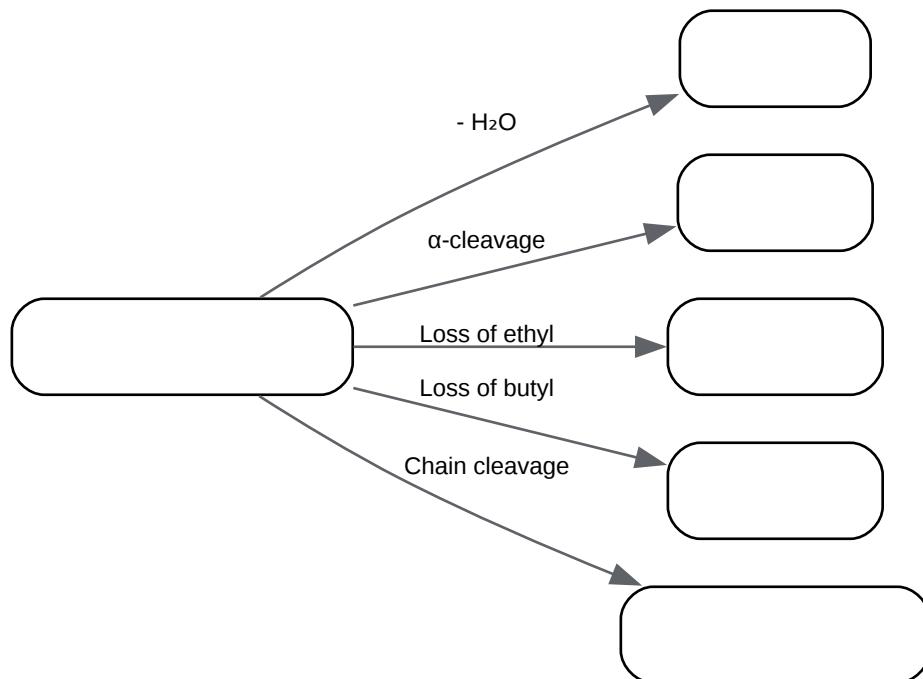
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for **2-Ethyl-3-methyl-1-hexanol** ($C_9H_{20}O$, CAS: 66794-04-5).^{[1][2]} In the absence of publicly available experimental spectra for this specific branched-chain alcohol, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the structural elucidation and characterization of this molecule. Methodologies for data acquisition are also detailed to ensure alignment with established laboratory best practices.

Introduction and Molecular Structure

2-Ethyl-3-methyl-1-hexanol is a nine-carbon primary alcohol. Its structure features a hexanol backbone with ethyl and methyl substituents at positions 2 and 3, respectively. This branching introduces chirality at both C2 and C3, leading to the possibility of four stereoisomers. The unique structural arrangement dictates a complex and informative spectroscopic signature, which is critical for its unambiguous identification and quality control in any application.

This guide will systematically deconstruct the predicted spectroscopic characteristics of **2-Ethyl-3-methyl-1-hexanol**, providing a foundational dataset for researchers. The causality

behind spectral predictions is explained, grounding the data in established principles of chemical analysis.



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Figure 3: Standard workflow for NMR data acquisition and processing.

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Ethyl-3-methyl-1-hexanol** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer (e.g., a 400 MHz instrument).

- Tuning and Shimming: Lock onto the deuterium signal of the CDCl_3 . Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the ^1H spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, 16-32 scans, and a relaxation delay of 2-5 seconds is typically sufficient.
- ^{13}C NMR Acquisition: Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of ~220 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2 seconds are recommended.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the residual CDCl_3 signal for ^{13}C .

IR Spectroscopy Protocol (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
- Sample Application: Place a single drop of neat **2-Ethyl-3-methyl-1-hexanol** directly onto the ATR crystal, ensuring complete coverage.
- Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
- GC Method:

- Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
- Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Method:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 30 to 300.
- Analysis: Inject 1 µL of the sample. Analyze the resulting chromatogram and the mass spectrum of the corresponding peak.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of **2-Ethyl-3-methyl-1-hexanol**. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive chemical signature rooted in the fundamental principles of spectroscopy. The provided protocols offer a standardized approach to acquiring experimental data for verification. This document serves as a valuable resource for scientists engaged in the synthesis, identification, and application of this compound, enabling confident structural confirmation and characterization.

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